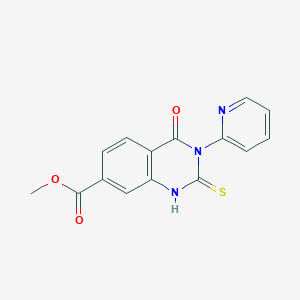
Methyl 4-oxo-3-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is a heterocyclic compound that features a quinazoline core structure This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinazoline core. Subsequent thionation using Lawesson’s reagent or phosphorus pentasulfide introduces the thioxo group, and esterification with methanol completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The presence of the thioxo group allows for the formation of reactive intermediates that can further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXYLATE: Similar structure but with a different position of the thioxo group.
METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-8-QUINAZOLINECARBOXYLATE: Similar structure but with a different position of the oxo group.
Uniqueness
METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. The combination of the pyridyl, thioxo, and oxo groups in the quinazoline framework allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C15H11N3O3S |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
methyl 4-oxo-3-pyridin-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C15H11N3O3S/c1-21-14(20)9-5-6-10-11(8-9)17-15(22)18(13(10)19)12-4-2-3-7-16-12/h2-8H,1H3,(H,17,22) |
InChI Key |
FMJPZCGMUXXNPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















